molecular formula C11H14F3NO B2775602 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol CAS No. 1697522-99-8

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol

Cat. No.: B2775602
CAS No.: 1697522-99-8
M. Wt: 233.234
InChI Key: CYNILXSMIHUWHA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol is an organic compound that features a trifluoromethyl group, a benzylamino group, and a hydroxyl group attached to a central carbon atom. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol typically involves the reaction of benzylamine with a trifluoromethyl ketone under controlled conditions. One common method involves the use of trifluoroacetone as the starting material, which undergoes a nucleophilic addition reaction with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of a trifluoromethyl ketone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds share a similar structure but may have different substituents on the alkyl chain.

    Trifluoromethylated amines: Compounds with a trifluoromethyl group and an amine functionality.

Uniqueness

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol is unique due to the combination of its trifluoromethyl group, benzylamino group, and hydroxyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Biological Activity

Overview

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol is a fluorinated organic compound characterized by its unique trifluoromethyl and benzylamino groups. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activity. The following sections detail the synthesis, biological properties, mechanisms of action, and research findings related to this compound.

Synthetic Routes

The synthesis of this compound typically involves the reaction of benzylamine with trifluoromethyl ketones under controlled conditions. Common methods include:

  • Nucleophilic Addition : Benzylamine reacts with trifluoroacetone in the presence of solvents like ethanol or methanol, often requiring a catalyst for enhanced reaction rates.
  • Oxidation and Reduction : The compound can undergo oxidation to form carbonyl derivatives or reduction to yield various amine derivatives.

Chemical Structure

The chemical structure is defined by the following properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C11H12F3NO
Molecular Weight 233.23 g/mol
CAS Number 1697522-99-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the benzylamino group facilitates hydrogen bonding interactions.

Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. Studies have shown its potential in modulating the activity of various enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications.

Anticancer Properties

Recent studies have explored the antiproliferative effects of similar fluorinated compounds against cancer cell lines. For instance:

  • A study published in the Journal of Fluorine Chemistry investigated fluorinated derivatives of benzylamino compounds for their anticancer activity against lung and breast cancer cells. These compounds exhibited significant antiproliferative effects, suggesting potential applications in cancer therapy .

Case Study: Antiproliferative Activity

A relevant case study involved the synthesis and testing of fluorinated benzylamino derivatives. The results demonstrated that certain derivatives exhibited:

  • Inhibition of Cell Proliferation : Compounds showed IC50 values in the micromolar range against various cancer cell lines.
  • Mechanism Exploration : Further investigations indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from similar compounds:

Compound TypeStructural FeaturesBiological Activity
Fluorinated Benzylamines Contains trifluoromethyl and amine groupsPotential anticancer effects
Trifluoromethylated Amines Trifluoromethyl group attached to aminesEnzyme inhibition properties

Properties

IUPAC Name

2-(benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-10(8-16,11(12,13)14)15-7-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNILXSMIHUWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(F)(F)F)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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